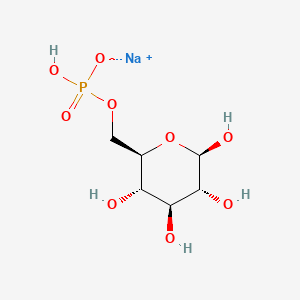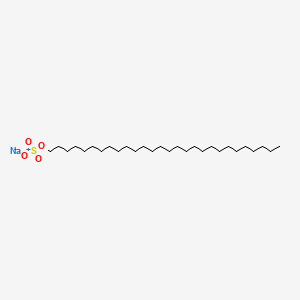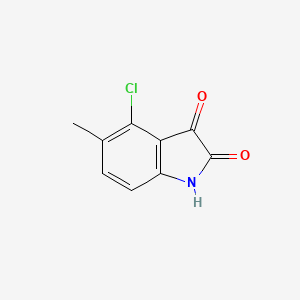
4-Chloro-5-methylisatin
Overview
Description
4-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved from Acetamide, N-(3-chloro-4-methylphenyl)-2-(hydroxyimino)- .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI key PSRLWIVLOPJPOL-UHFFFAOYSA-N . The structure is determined by various methods including single-crystal X-ray diffraction (SC-XRD) analysis .Scientific Research Applications
Anti-HIV Activity
4-Chloro-5-methylisatin has been studied for its potential anti-HIV properties. Suzuki–Miyaura reactions of related compounds, 4,7-dichloro-N-methylisatin, have led to the synthesis of arylated methylisatins with notable anti-HIV activity. Compounds such as 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione have demonstrated cytotoxicity to MT-4 cells and interacted with amino acids in the reverse transcriptase binding site of HIV-2 (Hamdy et al., 2015).
Synthesis of Pharmaceutical Compounds
The synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin illustrates the utility of chloro-methylisatin derivatives in pharmaceutical synthesis. The optimized process conditions for reactions like chlorination and oxidation highlight its potential in fine chemical production (Zhang Zho, 2014).
Crystallographic Studies
This compound has been a subject of crystallographic studies, revealing insights into its molecular structure. For instance, the study of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate provides valuable data on its crystalline form and molecular interactions (Manan et al., 2011).
Antiproliferative Activity
The compound has shown promising results in antiproliferative activities. For example, a derivative, 2-(quinolin-2-yl)-spiro[oxindole-3,3′-pyrrolines], synthesized from 5-chloro-1-methylisatin, exhibited significant activity against various human cell lines like MCF7 and A549 (Jaber et al., 2023).
Polymer Electrolyte Membrane Synthesis
High molecular weight polymers containing N-methylisatin have been synthesized for use in proton exchange membranes (PEMs) in fuel cells. These polymers exhibit high proton conductivities and good dimensional stability, showcasing the application of chloro-methylisatin derivatives in advanced material science (Ryu et al., 2018).
Properties
IUPAC Name |
4-chloro-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRLWIVLOPJPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626468 | |
| Record name | 4-Chloro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53003-18-2 | |
| Record name | 4-Chloro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
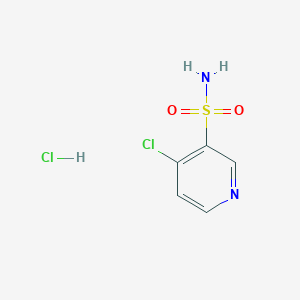


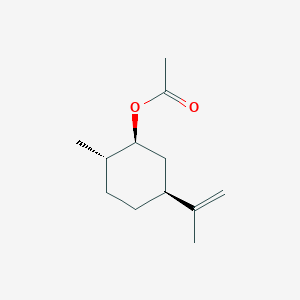
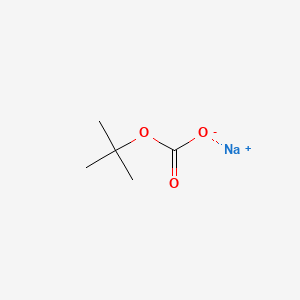

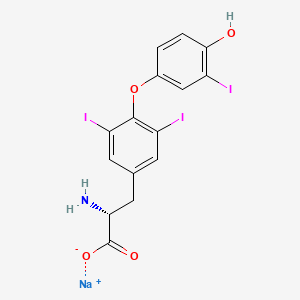
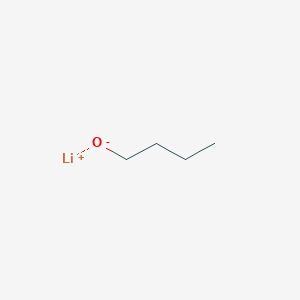
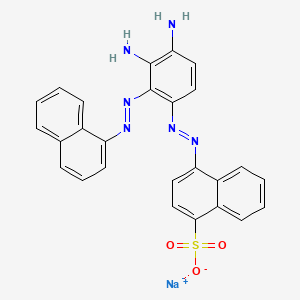

![Sodium P-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzenesulphonate](/img/structure/B1630023.png)
